2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile
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Overview
Description
2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile is a fluorinated organic compound with the molecular formula C7H2F4N2 and a molecular weight of 190.1 g/mol . This compound is characterized by the presence of a pyridine ring substituted with four fluorine atoms and an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile typically involves the reaction of pentafluoropyridine with malononitrile under basic conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) at reflux temperature. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, which activate the pyridine ring towards nucleophilic attack.
Cycloaddition Reactions: It can also undergo 1,3-dipolar cycloaddition reactions with compounds like benzyne, diphenylacetylene, and phenylacetylene.
Staudinger Reaction: The compound reacts with triphenylphosphine to form phosphine imides.
Scientific Research Applications
2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile involves its interaction with nucleophiles due to the electron-deficient nature of the fluorinated pyridine ring . The fluorine atoms increase the compound’s reactivity towards nucleophilic attack, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile can be compared with other fluorinated pyridine derivatives such as:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound also contains multiple fluorine atoms and is used as a building block in organic synthesis.
4-Azido-2,3,5,6-tetrafluoropyridine: This compound undergoes similar nucleophilic substitution reactions and is used in the synthesis of various fluorinated organic compounds.
The unique combination of the acetonitrile group and the tetrafluoropyridine ring in this compound makes it particularly valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-(2,3,5,6-tetrafluoropyridin-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-4-3(1-2-12)5(9)7(11)13-6(4)10/h1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFURZOACFPKEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=NC(=C1F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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